Quizalofop

Catalog No.
S540883
CAS No.
76578-12-6
M.F
C17H13ClN2O4
M. Wt
344.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quizalofop

CAS Number

76578-12-6

Product Name

Quizalofop

IUPAC Name

2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

InChI

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)

InChI Key

ABOOPXYCKNFDNJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Quizalofop; Xylafop.

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

The exact mass of the compound Quizalofop is 344.0564 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Quizalofop (CAS 76578-12-6) is the foundational free acid form of the aryloxyphenoxypropionate (FOP) class of acetyl-CoA carboxylase (ACCase) inhibitors. While its esterified derivatives (such as quizalofop-ethyl) dominate agricultural field applications, the free acid is the biologically active moiety responsible for direct enzyme inhibition . In procurement and material selection, Quizalofop free acid is prioritized as an indispensable analytical reference standard, a direct-acting in vitro biochemical probe, and a versatile synthetic precursor. Its unmasked carboxylic acid group provides distinct aqueous solubility profiles and immediate reactivity, making it a critical baseline material for agrochemical research, environmental monitoring, and the synthesis of novel herbicide conjugates [1].

Substituting Quizalofop free acid with its commercial ester analogs (e.g., quizalofop-ethyl) or other FOP class members fundamentally compromises controlled laboratory workflows. Esters are prodrugs that exhibit negligible direct binding to isolated ACCase; they require in vivo enzymatic cleavage by plant esterases to become active . Consequently, utilizing an ester in cell-free enzymatic assays yields false-negative inhibition data. Conversely, replacing Quizalofop with other free acid FOPs, such as haloxyfop, alters target-site specificity, as specific ACCase point mutations (e.g., A2004V) differentially affect the binding affinity of quizalofop versus haloxyfop [1]. Procurement of the exact Quizalofop free acid is therefore mandatory for accurate in vitro target engagement, specific mutant characterization, and avoiding the unpredictable kinetics of esterase-dependent bioactivation [2].

Direct In Vitro Target Engagement (Free Acid vs. Ester)

In cell-free biochemical assays, Quizalofop free acid directly binds and inhibits ACCase, demonstrating an IC50 of approximately 40-55 nM. In contrast, the commercial ester form (quizalofop-ethyl) is a prodrug that lacks the necessary structural conformation to effectively block the enzyme's carboxyltransferase domain without prior hydrolysis, rendering it inactive in vitro [1].

Evidence DimensionIn vitro ACCase inhibition (IC50)
Target Compound Data~40-55 nM (Quizalofop active free acid)
Comparator Or Baseline>1000 nM or inactive (Quizalofop-ethyl ester, pre-hydrolysis)
Quantified Difference>20-fold higher direct in vitro potency for the free acid
ConditionsCell-free isolated ACCase enzymatic assay

Buyers must procure the free acid for any in vitro target-binding assays, as the ester form will fail to inhibit the enzyme without a biological activation system.

Target-Site Mutation Specificity (Quizalofop vs. Haloxyfop)

Structural biology and resistance modeling reveal that the ACCase A2004V mutation significantly reduces the binding pocket volume, specifically hindering Quizalofop interaction. However, this same mutation does not impede the binding of the closely related analog haloxyfop, resulting in negative cross-resistance [1].

Evidence DimensionBinding affinity to A2004V mutated ACCase
Target Compound DataSeverely reduced binding affinity (conferring up to 68-fold resistance in vivo)
Comparator Or BaselineHaloxyfop (retains binding affinity / negative cross-resistance)
Quantified DifferenceDivergent resistance profiles despite shared chemical class
ConditionsSoluble protein extracts from A2004V homozygous mutant wheat

Procuring Quizalofop is essential when specifically screening for or characterizing the A2004V target-site mutation, as substituting it with haloxyfop will yield contradictory resistance data.

Physicochemical Suitability for Aqueous Assays (Free Acid vs. Ester)

The esterification of quizalofop drastically increases its lipophilicity to enhance cuticular penetration in plants, resulting in a LogP of approximately 4.4 and aqueous solubility below 1 mg/L. The free acid, conversely, possesses a much lower LogP (<2 at pH 7) and readily forms highly soluble salts at physiological pH, preventing precipitation in standard aqueous assay buffers [1].

Evidence DimensionAqueous solubility and Lipophilicity (LogP)
Target Compound DataLower LogP (<2 at pH 7) and high aqueous solubility as a salt
Comparator Or BaselineQuizalofop-ethyl ester (LogP ~4.4, solubility ~0.3-0.6 mg/L)
Quantified DifferenceOrders of magnitude higher aqueous solubility for the free acid at physiological pH
ConditionsAqueous buffer systems at pH 7.0, 20°C

The free acid eliminates the need for high concentrations of organic co-solvents (like DMSO) in in vitro assays, preventing solvent-induced enzyme denaturation.

Precursor Efficiency for Custom Conjugation

For the development of immunoassays or novel prodrugs, the unmasked carboxylic acid of Quizalofop allows for direct activation (e.g., via EDC/NHS) and subsequent amidation or esterification. Procuring the ester requires an initial saponification step, which adds process time, reduces overall yield by 10-20%, and risks base-catalyzed degradation or racemization of the propionate chiral center [1].

Evidence DimensionSynthetic steps to conjugation
Target Compound Data1 step (direct coupling)
Comparator Or BaselineQuizalofop-ethyl (2 steps: deprotection then coupling)
Quantified DifferenceElimination of the deprotection step, avoiding yield loss and racemization risk
ConditionsStandard bioconjugation or hapten synthesis workflows

Procuring the free acid directly streamlines synthetic pipelines for hapten generation and custom formulation, ensuring higher yields and preserved stereochemistry.

Cell-Free ACCase Inhibition Screening

Essential for high-throughput biochemical assays where direct enzyme inhibition must be measured without the confounding variable of esterase-dependent prodrug activation [1].

Hapten Synthesis for Immunoassay Development

Ideal as a direct synthetic precursor for coupling to carrier proteins (e.g., BSA or KLH) via the free carboxylic acid to generate highly specific antibodies for environmental monitoring [2].

Analytical Reference for Environmental Fate Studies

Required as the definitive analytical standard for quantifying the primary degradation metabolite of commercial quizalofop esters in soil, water, and agricultural commodities [3].

Characterization of Herbicide-Resistant Crop Mutants

The specific choice for probing ACCase target-site mutations (such as A2004V) in plant biotechnology, where its unique binding pocket interactions differentiate it from other FOP herbicides [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

344.0563846 Da

Monoisotopic Mass

344.0563846 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

137F325077

MeSH Pharmacological Classification

Herbicides

Other CAS

76578-12-6

Wikipedia

Quizalofop

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023
1: López-Ruiz R, Romero-González R, Martínez Vidal JL, Garrido Frenich A. Behavior of quizalofop-p and its commercial products in water by liquid chromatography coupled to high resolution mass spectrometry. Ecotoxicol Environ Saf. 2018 Aug 15;157:285-291. doi: 10.1016/j.ecoenv.2018.03.094. Epub 2018 Apr 5. PubMed PMID: 29627412.
2: Tanadul OU, Noochanong W, Jirakranwong P, Chanprame S. EMS-induced mutation followed by quizalofop-screening increased lipid productivity in Chlorella sp. Bioprocess Biosyst Eng. 2018 May;41(5):613-619. doi: 10.1007/s00449-018-1896-1. Epub 2018 Jan 19. PubMed PMID: 29350295.
3: Dauer J, Hulting A, Carlson D, Mankin L, Harden J, Mallory-Smith C. Gene flow from single and stacked herbicide-resistant rice (Oryza sativa): modeling occurrence of multiple herbicide-resistant weedy rice. Pest Manag Sci. 2018 Feb;74(2):348-355. doi: 10.1002/ps.4711. Epub 2017 Oct 6. PubMed PMID: 28834651.
4: Laforest M, Soufiane B, Simard MJ, Obeid K, Page E, Nurse RE. Acetyl-CoA carboxylase overexpression in herbicide-resistant large crabgrass (Digitaria sanguinalis). Pest Manag Sci. 2017 Nov;73(11):2227-2235. doi: 10.1002/ps.4675. Epub 2017 Sep 11. PubMed PMID: 28755464.
5: Kumar V, Jha P. First report of Ser653Asn mutation endowing high-level resistance to imazamox in downy brome (Bromus tectorum L.). Pest Manag Sci. 2017 Dec;73(12):2585-2591. doi: 10.1002/ps.4673. Epub 2017 Aug 29. PubMed PMID: 28734097.
6: López-Ruiz R, Romero-González R, Martínez Vidal JL, Fernández-Pérez M, Garrido Frenich A. Degradation studies of quizalofop-p and related compounds in soils using liquid chromatography coupled to low and high resolution mass analyzers. Sci Total Environ. 2017 Dec 31;607-608:204-213. doi: 10.1016/j.scitotenv.2017.06.261. Epub 2017 Jul 27. PubMed PMID: 28692891.
7: Zhang H, Li M, Li J, Wang G, Liu Y. Purification and properties of a novel quizalofop-p-ethyl-hydrolyzing esterase involved in quizalofop-p-ethyl degradation by Pseudomonas sp. J-2. Microb Cell Fact. 2017 May 10;16(1):80. doi: 10.1186/s12934-017-0695-8. PubMed PMID: 28490371; PubMed Central PMCID: PMC5424357.
8: Lubomirsky E, Padró JM, Di Loreto H, Castells CB. Chiral separation of aryloxyphenoxy-propionate herbicides in a permethyl-β-cyclodextrin based column. Influence of temperature and mobile phase composition on enantioselectivity. Electrophoresis. 2017 Aug;38(15):1948-1955. doi: 10.1002/elps.201600528. Epub 2017 May 11. PubMed PMID: 28432770.
9: Chen J, Huang Z, Huang H, Wei S, Liu Y, Jiang C, Zhang J, Zhang C. Selection of relatively exact reference genes for gene expression studies in goosegrass (Eleusine indica) under herbicide stress. Sci Rep. 2017 Apr 21;7:46494. doi: 10.1038/srep46494. PubMed PMID: 28429727; PubMed Central PMCID: PMC5399354.
10: Chawla S, Patel HK, Gor HN, Vaghela KM, Solanki PP, Shah PG. Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS. J AOAC Int. 2017 May 1;100(3):616-623. doi: 10.5740/jaoacint.17-0048. Epub 2017 Mar 16. PubMed PMID: 28300025.
11: Dong W, Liu K, Wang F, Xin F, Zhang W, Zhang M, Wu H, Ma J, Jiang M. The metabolic pathway of metamifop degradation by consortium ME-1 and its bacterial community structure. Biodegradation. 2017 Jun;28(2-3):181-194. doi: 10.1007/s10532-017-9787-8. Epub 2017 Mar 6. PubMed PMID: 28265780.
12: Wang C, Qiu J, Yang Y, Zheng J, He J, Li S. Identification and characterization of a novel carboxylesterase (FpbH) that hydrolyzes aryloxyphenoxypropionate herbicides. Biotechnol Lett. 2017 Apr;39(4):553-560. doi: 10.1007/s10529-016-2276-z. Epub 2017 Jan 5. PubMed PMID: 28058522.
13: Zhu LZ, Qi SZ, Cao FJ, Mu XY, Yang Y, Wang C. Quizalofop-P-ethyl exposure increases estrogen axis activity in male and slightly decreases estrogen axis activity in female zebrafish (Danio rerio). Aquat Toxicol. 2017 Feb;183:76-84. doi: 10.1016/j.aquatox.2016.12.011. Epub 2016 Dec 12. PubMed PMID: 28027508.
14: Zhang H, Li M, Li J, Wang G, Li F, Xu D, Liu Y, Xiong M. A key esterase required for the mineralization of quizalofop-p-ethyl by a natural consortium of Rhodococcus sp. JT-3 and Brevundimonas sp. JT-9. J Hazard Mater. 2017 Apr 5;327:1-10. doi: 10.1016/j.jhazmat.2016.12.038. Epub 2016 Dec 21. PubMed PMID: 28027504.
15: Wu H, Zhao Y, Tan X, Zeng X, Guo Y, Yang J. A convenient method for determination of quizalofop-p-ethyl based on the fluorescence quenching of eosin Y in the presence of Pd(II). Spectrochim Acta A Mol Biomol Spectrosc. 2017 Mar 5;174:301-306. doi: 10.1016/j.saa.2016.12.003. Epub 2016 Dec 15. PubMed PMID: 27987479.
16: Shergill LS, Malone J, Boutsalis P, Preston C, Gill G. Basis of ACCase and ALS inhibitor resistance in Hordeum glaucum Steud. Pest Manag Sci. 2017 Aug;73(8):1638-1647. doi: 10.1002/ps.4501. Epub 2017 Feb 15. PubMed PMID: 27976507.
17: Saha A, Bhaduri D, Pipariya A, Jain NK. Influence of imazethapyr and quizalofop-p-ethyl application on microbial biomass and enzymatic activity in peanut grown soil. Environ Sci Pollut Res Int. 2016 Dec;23(23):23758-23771. Epub 2016 Sep 13. PubMed PMID: 27623852.
18: Han Y, Song L, Zou N, Chen R, Qin Y, Pan C. Multi-residue determination of 171 pesticides in cowpea using modified QuEChERS method with multi-walled carbon nanotubes as reversed-dispersive solid-phase extraction materials. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Sep 15;1031:99-108. doi: 10.1016/j.jchromb.2016.07.043. Epub 2016 Jul 25. PubMed PMID: 27475452.
19: Ma L, Liu H, Qu H, Xu Y, Wang P, Sun M, Zhou Z, Liu D. Chiral quizalofop-ethyl and its metabolite quizalofop-acid in soils: Enantioselective degradation, enzymes interaction and toxicity to Eisenia foetida. Chemosphere. 2016 Jun;152:173-80. doi: 10.1016/j.chemosphere.2016.02.084. Epub 2016 Mar 9. PubMed PMID: 26971169.
20: Qin Y, Huang B, Zhang J, Han Y, Li Y, Zou N, Yang J, Pan C. Analytical method for 44 pesticide residues in spinach using multi-plug-filtration cleanup based on multiwalled carbon nanotubes with liquid chromatography and tandem mass spectrometry detection. J Sep Sci. 2016 May;39(9):1757-65. doi: 10.1002/jssc.201501401. Epub 2016 Apr 13. Erratum in: J Sep Sci. 2016 Aug;39(15):3091. PubMed PMID: 26968118.

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